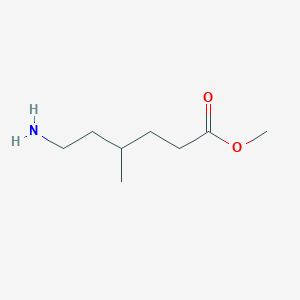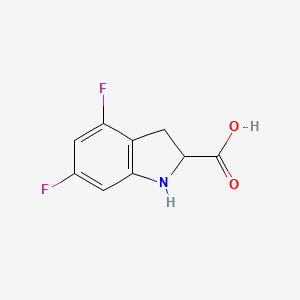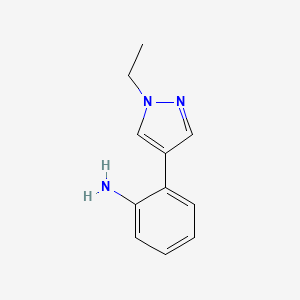
2-(1-Ethyl-1H-pyrazol-4-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethyl-1H-pyrazol-4-YL)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an aniline group substituted with a 1-ethyl-1H-pyrazol-4-yl moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrazol-4-YL)aniline typically involves the reaction of aniline derivatives with pyrazole precursors. One common method is the cyclization of hydrazine derivatives with 1,3-diketones, followed by alkylation to introduce the ethyl group. The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Ethyl-1H-pyrazol-4-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro and azo derivatives.
Reduction: Amines.
Substitution: Halogenated, sulfonated, and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Ethyl-1H-pyrazol-4-YL)aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-YL)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole: Similar structure but with different substituents, leading to varied biological activities.
2-(1-Methyl-1H-pyrazol-4-YL)aniline: Differing by the presence of a methyl group instead of an ethyl group, which can affect its reactivity and applications.
4-(1-Ethyl-1H-pyrazol-3-YL)aniline:
Uniqueness
2-(1-Ethyl-1H-pyrazol-4-YL)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics influence its reactivity, making it suitable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C11H13N3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-(1-ethylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-2-14-8-9(7-13-14)10-5-3-4-6-11(10)12/h3-8H,2,12H2,1H3 |
InChI-Schlüssel |
PRVISPQJGRSKNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




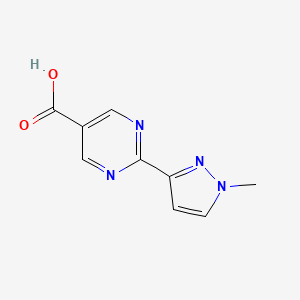
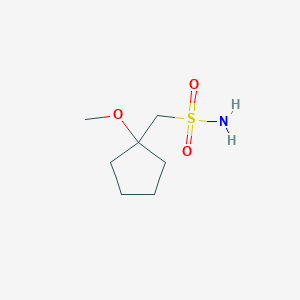

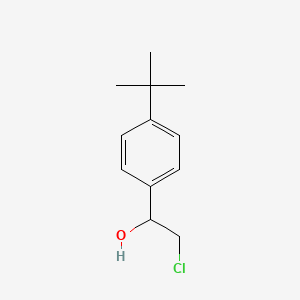
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198692.png)




